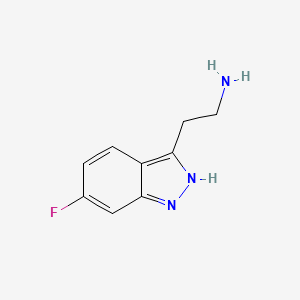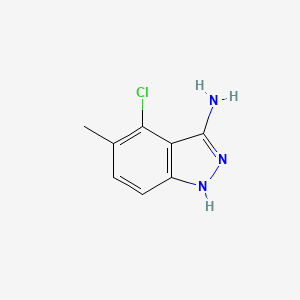
2-(tert-Butyl)-4-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a tert-butyl group and a hydroxymethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The phenolic hydroxyl group can be reduced to a corresponding ether.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like aluminum chloride or boron trifluoride are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(tert-Butyl)-4-carboxyphenol.
Reduction: Formation of 2-(tert-Butyl)-4-(methoxymethyl)phenol.
Substitution: Formation of various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-4-(hydroxymethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing biological pathways and chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-(tert-Butyl)-4-ethylphenol: Contains an ethyl group in place of the hydroxymethyl group.
2-(tert-Butyl)-4-(methoxymethyl)phenol: A derivative with a methoxymethyl group.
Uniqueness
2-(tert-Butyl)-4-(hydroxymethyl)phenol is unique due to the presence of both a tert-butyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
85139-41-9 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3 |
Clave InChI |
SCDJGJZJYBXZRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11912822.png)






![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11912859.png)

![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)

